molecular formula C14H10O B134554 Phenanthren-4-ol CAS No. 7651-86-7

Phenanthren-4-ol

Cat. No.: B134554
CAS No.: 7651-86-7
M. Wt: 194.23 g/mol
InChI Key: SIMYIUXARJLHEA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known to be a xenobiotic, a compound foreign to a living organism As such, it may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions

Cellular Effects

Given its xenobiotic nature , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenanthren-4-ol can be achieved through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with reagents such as chromic acid or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of phenanthrene. This process typically employs catalysts like vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the selective hydroxylation of phenanthrene .

Chemical Reactions Analysis

Types of Reactions: Phenanthren-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Phenanthren-4-ol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other phenanthrene derivatives. Its ability to selectively inhibit TRPM4 channels sets it apart from other similar compounds .

Properties

IUPAC Name

phenanthren-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMYIUXARJLHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227324
Record name 4-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-86-7
Record name 4-Hydroxyphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenanthrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenanthrenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284
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Record name 4-Hydroxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenanthren-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXYPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9
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Synthesis routes and methods

Procedure details

In a 1000 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 400 ml of carbon tetrachloride was added followed by 26 gms of 4 oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 gm of N-bromo succinimide. The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours. Then an additional 2.0 gms of N-bromosuccinimide was added and the reaction refluxed for 1 hour. The reaction was cooled to room temperature and the solids filtered off and washed with carbon tetrachloride and air dried. The solids were recrystallized from 220 ml of ethyl acetate, filtered and washed with several portions of warm water, dried in vacuo in the presence of P2O5 to yield 8.3 gms (32.25% by weight) of 4-phenanthrol. m.p. 114°-116° C. m/e 194.
[Compound]
Name
4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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